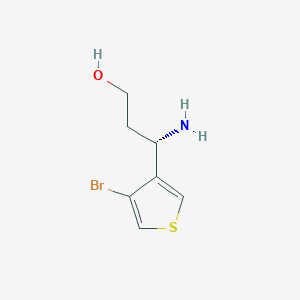
(3S)-3-Amino-3-(4-bromo(3-thienyl))propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(4-bromo(3-thienyl))propan-1-OL is a chiral compound that contains an amino group, a brominated thiophene ring, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(4-bromo(3-thienyl))propan-1-OL typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Amino Alcohol: The brominated thiophene is then reacted with a suitable chiral amino alcohol precursor under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(4-bromo(3-thienyl))propan-1-OL would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-Amino-3-(4-chlorothienyl)propan-1-OL: Similar structure with a chlorine atom instead of bromine.
(3S)-3-Amino-3-(4-methylthienyl)propan-1-OL: Similar structure with a methyl group instead of bromine.
Uniqueness
(3S)-3-Amino-3-(4-bromo(3-thienyl))propan-1-OL is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This can lead to different chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C7H10BrNOS |
|---|---|
Peso molecular |
236.13 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(4-bromothiophen-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H10BrNOS/c8-6-4-11-3-5(6)7(9)1-2-10/h3-4,7,10H,1-2,9H2/t7-/m0/s1 |
Clave InChI |
QWWWMTFHHSYQRH-ZETCQYMHSA-N |
SMILES isomérico |
C1=C(C(=CS1)Br)[C@H](CCO)N |
SMILES canónico |
C1=C(C(=CS1)Br)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B15271917.png)
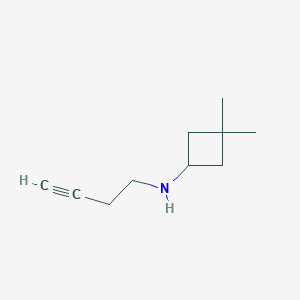

![4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol](/img/structure/B15271944.png)
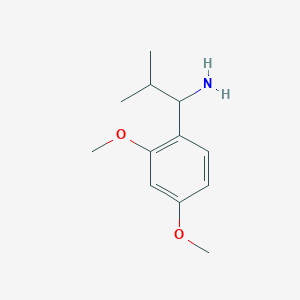
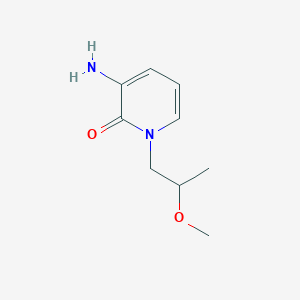
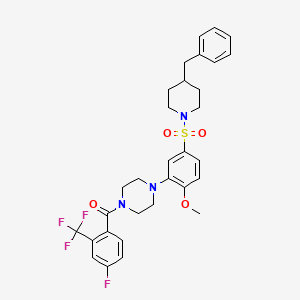
![3-Methyl-3,7-diaza-spiro[5.6]dodecane](/img/structure/B15271967.png)
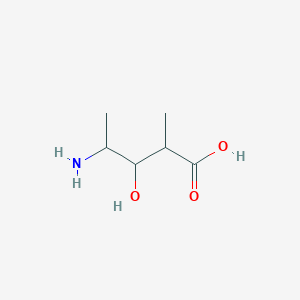
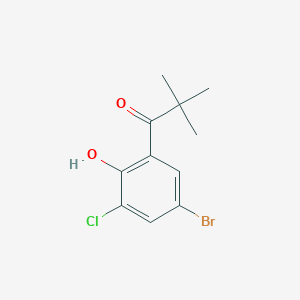
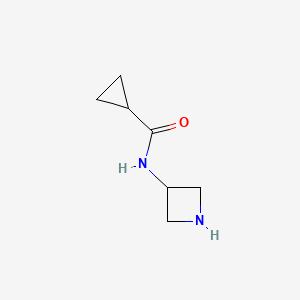

![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B15271996.png)
